molecular formula C19H23N5O5 B2827216 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172228-79-3

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2827216
CAS RN: 1172228-79-3
M. Wt: 401.423
InChI Key: GZZGPNSLQTZPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.423. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of compounds related to the pyrazole and 1,3,4-oxadiazole class, which includes structures similar to 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, have been synthesized and evaluated for antimicrobial activity. Compounds in this series have shown potent to weak antimicrobial activity against bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Ningaiah et al., 2014).

Molecular Interaction Studies

These compounds have also been involved in studies examining their molecular interactions with specific receptors. For example, a related compound has been analyzed for its interaction with the CB1 cannabinoid receptor, using conformational and pharmacophore models. This type of research is crucial for understanding how these compounds interact at the molecular level and could guide the development of new drugs or therapeutic agents (Shim et al., 2002).

Crystal Structure and Thermal Analysis

The crystal structure and thermal properties of similar compounds have been extensively studied. These studies provide valuable insights into the stability, conformation, and potential applications of these compounds in various fields, including material science and pharmaceuticals (Kumara et al., 2018).

Antitubercular Activities

Synthesis and screening for antitubercular activities have also been conducted on compounds within this class. This research is significant for developing new treatments for tuberculosis, a major global health issue. The effectiveness of these compounds against Mycobacterium tuberculosis has been studied, revealing some promising leads for future drug development (Nayak et al., 2016).

Cytotoxicity Studies

Some derivatives have been evaluated for their cytotoxicity against various cancer cell lines. These studies are crucial in the field of cancer research for identifying potential new therapies. The evaluation of these compounds' ability to inhibit the growth of cancer cells can lead to the development of novel anticancer drugs (Deady et al., 2003).

properties

IUPAC Name

2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-5-26-14-10-12(11-15(27-6-2)16(14)28-7-3)18-22-23-19(29-18)21-17(25)13-8-9-20-24(13)4/h8-11H,5-7H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGPNSLQTZPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.